molecular formula C14H16ClNO4 B8485184 (2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate CAS No. 174489-43-1

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate

Cat. No. B8485184
M. Wt: 297.73 g/mol
InChI Key: RGPKEFLHWNRAPS-UHFFFAOYSA-N
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Patent
US06258982B1

Procedure details

5.9 kg of 5% Pt/C catalyst 5% (H2O content: 62.8%) are placed in a 60-liter steel vessel together with 12 liters of water, and 470 g of 50% H3PO2 solution (≡5% phosphorus based on the catalyst) are added. The catalyst slurry is stirred for 10 minutes at room temperature, then 360 g of vanadylacetylacetonate VO(acac)2 as is (0.2 mol %) are added and the mixture is stirred for a further 5 minutes. 550 kg of a solution of 2-(chloro-5-nitro-benzoyl-oxy)-2-methyl-propionic acid allyl ester (content: 40%, 0.67 kmol) in toluene are placed in an autoclave having a stirrer and the catalyst suspension is added, rinsing the steel vessel with 15 kg of water. Hydrogenation is then carried out for 2 hours at a temperature of 100° C. and a hydrogen pressure of 5 bar. After cooling and rendering the autoclave inert using nitrogen, the catalyst is filtered off at 50° C. and washed with 50 kg of toluene. After working up by distillation, 196 kg of 2-(chloro-5-amino-benzoyloxy)-2-methyl-propionic acid allyl ester (yield 98% of theory) are obtained. The over-hydrogenated propyl ester content is <0.05%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
vanadylacetylacetonate VO(acac)2
Quantity
360 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
550 kg
Type
reactant
Reaction Step Three
Name
2-(chloro-5-nitro-benzoyl-oxy)-2-methyl-propionic acid allyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12 L
Type
reactant
Reaction Step Five
Name
Quantity
470 g
Type
reactant
Reaction Step Five
Name
Quantity
5.9 kg
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O.O[PH2]=O.[P].[CH2:6]([O:9][C:10](=[O:27])[C:11]([O:14][C:15](=[O:26])[C:16]1[CH:21]=[C:20]([N+:22]([O-])=O)[CH:19]=[CH:18][C:17]=1[Cl:25])([CH3:13])[CH3:12])[CH:7]=[CH2:8]>[Pt].C1(C)C=CC=CC=1>[CH2:6]([O:9][C:10](=[O:27])[C:11]([O:14][C:15](=[O:26])[C:16]1[CH:21]=[C:20]([NH2:22])[CH:19]=[CH:18][C:17]=1[Cl:25])([CH3:13])[CH3:12])[CH:7]=[CH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[P]
Step Two
Name
vanadylacetylacetonate VO(acac)2
Quantity
360 g
Type
reactant
Smiles
Step Three
Name
solution
Quantity
550 kg
Type
reactant
Smiles
Step Four
Name
2-(chloro-5-nitro-benzoyl-oxy)-2-methyl-propionic acid allyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC(C(C)(C)OC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)=O)=O
Step Five
Name
Quantity
12 L
Type
reactant
Smiles
O
Name
Quantity
470 g
Type
reactant
Smiles
O[PH2]=O
Name
Quantity
5.9 kg
Type
catalyst
Smiles
[Pt]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The catalyst slurry is stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
the catalyst suspension is added
WASH
Type
WASH
Details
rinsing the steel vessel with 15 kg of water
WAIT
Type
WAIT
Details
Hydrogenation is then carried out for 2 hours at a temperature of 100° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off at 50° C.
WASH
Type
WASH
Details
washed with 50 kg of toluene

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C=C)OC(C(C)(C)OC(C1=C(C=CC(=C1)N)Cl)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 196 kg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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